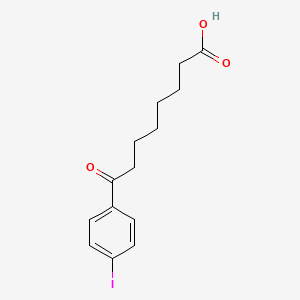

8-(4-Iodophenyl)-8-oxooctanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

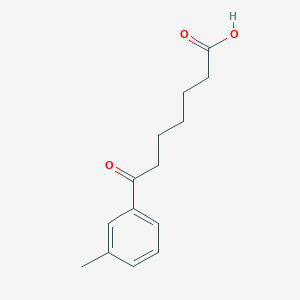

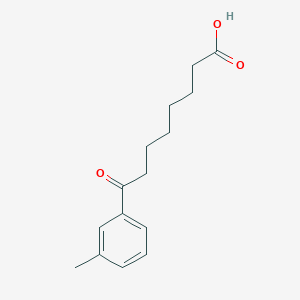

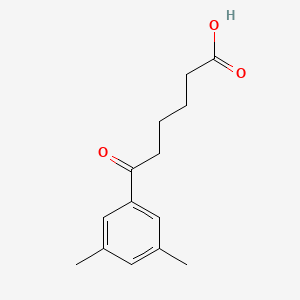

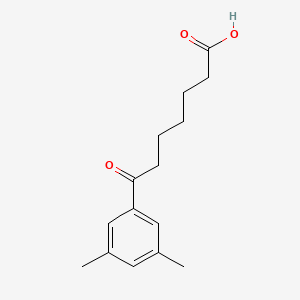

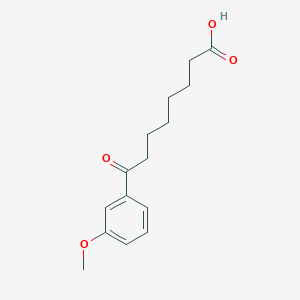

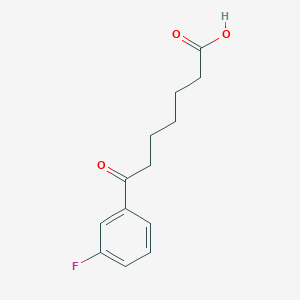

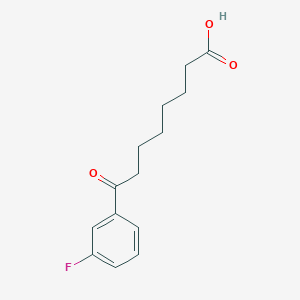

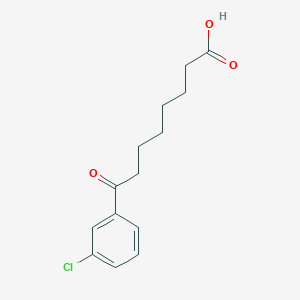

Molecular Structure Analysis

The molecular structure of “4-Iodophenylacetic acid” consists of an iodine atom attached to the phenyl group, and a carboxylic acid group attached to the phenyl group . The InChI string of the compound is InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .

Physical and Chemical Properties Analysis

The molecular weight of “4-Iodophenylacetic acid” is 262.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and the monoisotopic mass of the compound are 261.94908 g/mol . The topological polar surface area of the compound is 37.3 Ų .

科学的研究の応用

Radiotracer Synthesis and Liver Metabolism Studies

8-(4-Iodophenyl)-8-oxooctanoic acid has been utilized in the synthesis of novel radiotracers. For instance, 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid was synthesized to evaluate medium chain fatty acid metabolism in the liver. This radiotracer demonstrated potential value in studying fatty acid metabolism in hepatic tissues (Lee et al., 2004).

Synthetic Methodologies and Chemical Compounds

The compound has been a part of research focusing on the synthesis of biologically active compounds. For example, 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biological compounds, was synthesized using a method that could be related to the derivatives of this compound (Zhu et al., 2014).

Myocardial Imaging

The research also includes the synthesis of fatty acid derivatives for myocardial imaging. For instance, efforts were made to develop a 99mTc substitute for a metabolic agent used in nuclear medicine to diagnose myocardial defects. The research showed promising results in myocardial uptake and retention, indicating potential applications in cardiac imaging (Das et al., 2018).

Synthesis of Plant Metabolites

The synthesis of 12-Oxophytodienoic acid and its enzymic degradation compounds in plants was reported, indicating the chemical's role in plant metabolism and biological studies (Crombie & Mistry, 1991).

Photoinitiated Synthesis

Studies have also explored the photoinitiated synthesis of self-assembled vesicles using compounds related to this compound, contributing to our understanding of membrane evolution and synthesis of plausible membrane components (Griffith et al., 2014).

特性

IUPAC Name |

8-(4-iodophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYVFLJPVCGUSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645404 |

Source

|

| Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-98-2 |

Source

|

| Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。